molecular formula C19H22ClNO2 B5799638 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

Cat. No. B5799638
M. Wt: 331.8 g/mol
InChI Key: DJFRVJMEMFOSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, A-769662, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

A-769662 activates AMPK by binding to its regulatory subunit, leading to conformational changes that activate the kinase. This activation leads to increased glucose uptake and fatty acid oxidation, which can help to improve insulin sensitivity and reduce obesity.
Biochemical and Physiological Effects:
A-769662 has been found to have a wide range of biochemical and physiological effects. In addition to its effects on glucose uptake and fatty acid oxidation, A-769662 has also been found to inhibit lipogenesis and promote mitochondrial biogenesis. These effects can help to improve metabolic function and reduce the risk of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using A-769662 in lab experiments is its specificity for AMPK activation. This allows researchers to study the effects of AMPK activation on various cellular processes without the confounding effects of other signaling pathways. However, one limitation of using A-769662 is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.

Future Directions

There are several future directions for research on A-769662. One area of research is in the development of more potent AMPK activators that can be used at lower concentrations. Another area of research is in the identification of new targets for A-769662, which could lead to the development of new therapies for metabolic disorders. Finally, research is needed to better understand the long-term effects of A-769662 on metabolic function and overall health.

Synthesis Methods

The synthesis of A-769662 involves several steps. The first step is the synthesis of 4-chloro-3,5-dimethylphenol, which is then reacted with 2-isopropylaniline to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

A-769662 has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of metabolic disorders, such as diabetes and obesity. A-769662 has been found to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which can help to improve insulin sensitivity and reduce obesity.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-12(2)16-7-5-6-8-17(16)21-18(22)11-23-15-9-13(3)19(20)14(4)10-15/h5-10,12H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFRVJMEMFOSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide

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